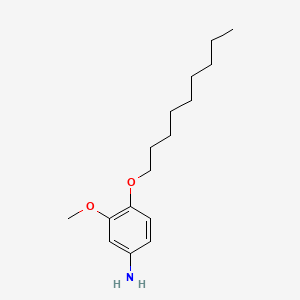
3-methoxy-4-nonoxyaniline
Vue d'ensemble
Description
m-Anisidine, 4-(nonyloxy)-: is a novel and potent bioactive compound. It is an organic compound with the formula CH₃OC₆H₄NH₂. This compound is a clear light yellow or amber color liquid, although commercial samples can appear brown due to air oxidation. It is one of the isomers of the methoxy-containing aniline derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(nonyloxy)- can involve various synthetic routes. One common method involves the continuous catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification processes .
Industrial Production Methods: Industrial production methods for m-Anisidine, 4-(nonyloxy)- typically involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions: m-Anisidine, 4-(nonyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
m-Anisidine, 4-(nonyloxy)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which m-Anisidine, 4-(nonyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
- o-Anisidine
- p-Anisidine
- 3-Methoxyaniline
Comparison: m-Anisidine, 4-(nonyloxy)- is unique due to its specific structural features and bioactive propertiesIts nonyloxy group contributes to its unique chemical behavior and interactions, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
13736-90-8 |
|---|---|
Formule moléculaire |
C16H27NO2 |
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
3-methoxy-4-nonoxyaniline |
InChI |
InChI=1S/C16H27NO2/c1-3-4-5-6-7-8-9-12-19-15-11-10-14(17)13-16(15)18-2/h10-11,13H,3-9,12,17H2,1-2H3 |
Clé InChI |
JVQXTVXGTYXKIT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)N)OC |
SMILES canonique |
CCCCCCCCCOC1=C(C=C(C=C1)N)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
13736-90-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-(nonyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















